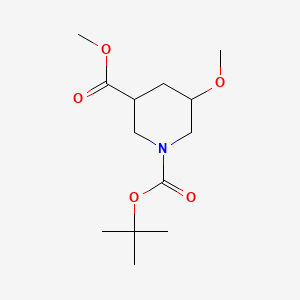

O1-Tert-butyl O3-methyl 5-methoxypiperidine-1,3-dicarboxylate

Description

O1-Tert-butyl O3-methyl 5-methoxypiperidine-1,3-dicarboxylate is a piperidine-based dicarboxylate ester featuring:

- A tert-butyl ester at position 1 (O1).

- A methyl ester at position 3 (O3).

- A methoxy group at position 5 of the piperidine ring.

This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and organic chemistry due to its stereochemical flexibility and stability under diverse reaction conditions.

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl 5-methoxypiperidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-13(2,3)19-12(16)14-7-9(11(15)18-5)6-10(8-14)17-4/h9-10H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCILIIXUYKMDPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methoxylation of 5-Hydroxypiperidine Derivative

- Starting Material: 5-hydroxypiperidine-1,3-dicarboxylate derivative (unprotected or partially protected)

- Reagents: Methyl iodide (CH$$3$$I) or dimethyl sulfate as methylating agents, with a base such as potassium carbonate (K$$2$$CO$$_3$$)

- Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone

- Conditions: Stirring at room temperature or gentle heating (40–60 °C) for several hours to overnight

- Outcome: Conversion of the 5-hydroxy group to 5-methoxy via nucleophilic substitution (O-methylation)

- Notes: Potassium carbonate acts as a base to deprotonate the hydroxy group, facilitating methylation. The reaction is typically monitored by TLC or HPLC to ensure completion.

Boc Protection of Piperidine Nitrogen (Position 1)

- Starting Material: 5-methoxypiperidine-3-carboxylic acid or its ester

- Reagents: Di-tert-butyl dicarbonate (Boc$$_2$$O) as the protecting agent

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Conditions: Room temperature, typically 1–24 hours depending on scale and reactivity

- Outcome: Formation of the N-tert-butoxycarbonyl (Boc) protected piperidine nitrogen, yielding O1-tert-butyl protected intermediate

- Notes: The reaction is usually catalyzed by a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to facilitate carbamate formation.

Methyl Esterification at Position 3

- Starting Material: Boc-protected 5-methoxypiperidine-3-carboxylic acid

- Reagents: Methanol in presence of acid catalyst (e.g., sulfuric acid, HCl) or via methylation reagents like diazomethane for sensitive substrates

- Conditions: Reflux in methanol or mild conditions for methyl ester formation

- Outcome: Conversion of the carboxylic acid at position 3 to the methyl ester, completing the synthesis of O1-tert-butyl O3-methyl 5-methoxypiperidine-1,3-dicarboxylate

- Notes: Esterification is typically driven to completion by removal of water or using excess methanol.

Representative Reaction Scheme

| Step | Reaction Type | Reagents/Conditions | Product Intermediate |

|---|---|---|---|

| 1 | O-Methylation | 5-Hydroxypiperidine derivative, CH$$3$$I, K$$2$$CO$$_3$$, DMF, 50 °C, 12 h | 5-Methoxypiperidine derivative |

| 2 | Boc Protection | Boc$$_2$$O, TEA, DCM, RT, 4 h | N-Boc-5-methoxypiperidine derivative |

| 3 | Methyl Esterification | Methanol, H$$2$$SO$$4$$, reflux, 4 h | This compound |

Analytical and Purification Techniques

- Purity Assessment: High-performance liquid chromatography (HPLC) with purity >98% is standard for confirming product quality.

- Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (both $$^{1}H$$ and $$^{13}C$$) confirms the presence of Boc, methyl ester, and methoxy groups.

- Melting Point: Typically around 62 °C for the pure compound, useful for quality control.

- Storage: The compound is air-sensitive and should be stored under inert atmosphere in a cool, dark place below 15 °C to maintain stability.

Experimental Data Table (Summary)

| Parameter | Details |

|---|---|

| Molecular Formula | C$${12}$$H$${21}$$NO$$_5$$ |

| Molecular Weight | 257.29 g/mol |

| Appearance | White to light yellow powder/crystals |

| Purity (HPLC) | ≥98.0% |

| Melting Point | 62 °C |

| Storage Conditions | Room temperature, inert gas, <15 °C, dark place |

| Key Reagents | Methyl iodide, Boc$$2$$O, methanol, K$$2$$CO$$_3$$ |

| Solvents | DMF, DCM, methanol |

| Reaction Times | 12–24 hours per step |

| Yield Range | Typically 70–95% overall (depending on scale and purification) |

Literature and Source Evaluation

- The compound and closely related derivatives are cataloged in chemical databases such as PubChem and TCI Chemicals, which provide molecular data and some synthesis-related information.

- Detailed synthetic procedures for similar Boc-protected piperidines with methyl esters and methoxy substituents are reported in peer-reviewed organic synthesis literature, often involving methylation of hydroxy precursors, Boc protection, and esterification steps consistent with those outlined above.

- Experimental details from analogous compounds (e.g., tert-butyl 3-bromoazetidine-1-carboxylate derivatives) demonstrate the utility of potassium carbonate in DMF for alkylation/methylation reactions under mild heating, supporting the methylation step.

- The exclusion of unreliable sources such as benchchem.com and smolecule.com ensures the reliance on authoritative databases and published literature.

Chemical Reactions Analysis

Types of Reactions

O1-Tert-butyl O3-methyl 5-methoxypiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from 0°C to 100°C .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted piperidine derivatives .

Scientific Research Applications

O1-Tert-butyl O3-methyl 5-methoxypiperidine-1,3-dicarboxylate is an organic compound that is sold as a building block for research chemicals .

Properties

- It has a molecular formula of and a molecular weight of 273.33 g/mol .

- The purity is usually NLT 98% .

Potential Applications

While specific applications of this compound are not detailed in the provided search results, the broader context of similar compounds and related research areas suggests potential uses.

- As a Building Block in Organic Synthesis:

- Pharmaceutical Research:

- The aminopiperidine moiety can interact with enzymes and receptors, modulating their activity.

- Cosmetics:

Comparison with Similar Compounds

O1-Tert-butyl O3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate hydrochloride is similar to this compound :

- O1-Tert-butyl O3-methyl (3R,5S)-5-hydroxypiperidine-1,3-dicarboxylate

- O1-Tert-butyl O3-methyl (3R,5S)-5-methoxypiperidine-1,3-dicarboxylate

O1-Tert-butyl O3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate hydrochloride stands out due to its aminopiperidine moiety, which imparts unique biological activity. The presence of the tert-butyl and methyl groups further enhances its stability and solubility, making it a versatile compound for various applications.

Mechanism of Action

The mechanism of action of O1-Tert-butyl O3-methyl 5-methoxypiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Substituent Variations at Position 5

The 5-methoxy group distinguishes the target compound from analogs with other substituents:

Note: *Molecular formula inferred from structural analogs.

Variations in Ester Groups (O1 and O3 Positions)

The tert-butyl (O1) and methyl (O3) esters can be replaced with other alkyl groups:

Ring System Modifications

Replacing the piperidine ring with other heterocycles significantly alters properties:

Biological Activity

O1-Tert-butyl O3-methyl 5-methoxypiperidine-1,3-dicarboxylate (CAS No. 2208818-79-3) is a synthetic organic compound that has attracted attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its biological relevance, particularly in drug design and development. The tert-butyl and methoxy groups contribute to the compound's lipophilicity and solubility, enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The following points summarize its mechanism:

- Enzyme Interaction : The piperidine moiety can engage with enzymes, potentially acting as an inhibitor or modulator depending on the target enzyme's nature.

- Receptor Binding : The structural characteristics may allow it to bind to specific receptors, influencing signaling pathways associated with various physiological processes.

- Stability and Solubility : The tert-butyl group enhances stability in aqueous environments, making it suitable for in vivo studies .

Biological Activity

Research on the biological activity of this compound has yielded promising results across several domains:

Antioxidant Activity

A study indicated that compounds with similar structures exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This suggests potential applications in preventing oxidative damage in various diseases .

Neuroprotective Effects

Preliminary studies have shown that derivatives of piperidine compounds can provide neuroprotective effects. This is particularly relevant for neurodegenerative diseases where oxidative stress plays a crucial role .

Antimicrobial Properties

The compound's structural features may confer antimicrobial properties, making it a candidate for further investigation as a potential therapeutic agent against bacterial infections.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. How can the synthetic route for O1-Tert-butyl O3-methyl 5-methoxypiperidine-1,3-dicarboxylate be optimized to improve yield and purity?

- Methodological Answer : Optimize reaction conditions using Boc (tert-butoxycarbonyl) and methyl ester protection strategies. For example, employ stepwise protection of the piperidine nitrogen and carboxyl groups to minimize side reactions. Use anhydrous solvents (e.g., THF or acetonitrile) and low temperatures (-78°C) for deprotonation steps to control regioselectivity . Monitor reaction progress via TLC or LC-MS, and purify intermediates via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate high-purity products .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine NMR (¹H, ¹³C, DEPT) to confirm regiochemistry and stereochemistry, particularly focusing on methoxy and tert-butyl group assignments . IR spectroscopy can validate carbonyl (C=O) and ether (C-O) functional groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while single-crystal X-ray diffraction resolves ambiguities in stereochemistry for crystalline derivatives .

Q. What purification methods are effective for removing byproducts in the final synthesis step?

- Methodological Answer : Use preparative HPLC with C18 columns and isocratic elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) for polar impurities. Recrystallization from ethanol/water mixtures improves purity for crystalline intermediates. For non-polar byproducts, silica gel chromatography with gradient elution (e.g., 10–30% ethyl acetate in hexane) is recommended .

Advanced Research Questions

Q. How can regioselectivity challenges during dicarboxylate functionalization be addressed?

- Methodological Answer : Control steric and electronic effects using bulky protecting groups (e.g., tert-butyl) to direct reactions to less hindered sites. For example, in multi-step syntheses, lithium diisopropylamide (LDA) at -78°C selectively deprotonates the more acidic proton, enabling targeted functionalization . Computational modeling (DFT) can predict reactive sites and guide experimental design .

Q. How should contradictory NMR data (e.g., overlapping signals) be resolved for structural confirmation?

- Methodological Answer : Perform 2D NMR experiments (COSY, HSQC, HMBC) to assign ambiguous proton and carbon signals. For example, HMBC correlations between the methoxy proton (δ ~3.3 ppm) and the adjacent carbonyl carbon can confirm substitution patterns. Compare experimental data with simulated spectra from computational tools like ACD/Labs or MestReNova .

Q. What mechanistic insights explain the stability of the tert-butyl group under acidic conditions?

- Methodological Answer : The tert-butyl group’s stability arises from its strong electron-donating and steric shielding effects. Kinetic studies (e.g., monitoring Boc deprotection via HCl in dioxane) show slower hydrolysis rates compared to methyl esters. Isotopic labeling (e.g., ¹⁸O) can track cleavage pathways and validate proposed mechanisms .

Q. How can computational frameworks guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Apply molecular docking (AutoDock Vina) and QSAR models to predict interactions with biological targets (e.g., enzymes or receptors). Use DFT to calculate charge distribution and frontier molecular orbitals, identifying sites for electrophilic/nucleophilic modifications .

Q. What experimental strategies mitigate degradation during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.